
5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its formyl and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-ketoester with hydrazine derivatives, followed by formylation and carboxylation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes the formation of the pyrazole ring, followed by selective formylation and carboxylation. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the reaction conditions and reagents used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a bioactive compound. Its derivatives are being explored for anti-inflammatory and anti-cancer properties. For instance, studies have shown that pyrazole derivatives can inhibit certain cancer cell lines, indicating a promising avenue for drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including 5-formyl compounds, which exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinase pathways involved in cancer progression.
Agricultural Chemistry
This compound is also being explored for its applications in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its structure allows for modifications that enhance biological activity against pests and diseases.
Case Study:
Research conducted by agricultural chemists demonstrated that derivatives of this compound showed effective herbicidal activity in controlling weed species in crops, providing an environmentally friendly alternative to traditional herbicides.
Materials Science
The compound's unique chemical structure makes it suitable for the synthesis of novel materials with specific properties. It can be used as a building block in the development of polymers and other advanced materials.
Case Study:
In a recent publication, researchers synthesized a polymer using this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, indicating its potential for industrial applications.
Table 1: Summary of Applications
Application Area | Description | Notable Findings |
---|---|---|
Medicinal Chemistry | Anti-inflammatory and anti-cancer properties | Significant cytotoxicity against cancer cell lines |
Agricultural Chemistry | Development of herbicides and fungicides | Effective control of weed species |
Materials Science | Synthesis of advanced polymers | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-3-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Comparison: 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and biological activity.
Biological Activity
5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 154.125 g/mol. The compound features a pyrazole ring, characterized by a five-membered structure containing two nitrogen atoms, along with formyl and carboxylic acid functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 154.125 g/mol |
Functional Groups | Formyl, Carboxylic |
The biological activity of this compound is attributed to its interaction with various biological targets:
Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the development of anti-inflammatory and anticancer agents.
Receptor Binding : The compound may exhibit binding affinity to various receptors involved in disease pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.
- Anticancer Activity : Its structural analogs have shown significant anticancer properties, indicating that this compound may also possess similar effects .
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that pyrazole derivatives exhibit antiproliferative activity against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These derivatives showed enhanced caspase-3 activity and induced apoptosis at micromolar concentrations .
- Compounds structurally related to 5-formyl-1-methyl-1H-pyrazole have been shown to inhibit microtubule assembly, suggesting potential as microtubule-destabilizing agents .
-
Agricultural Applications :
- Research indicates that compounds similar to 5-formyl-1-methyl-1H-pyrazole can act as intermediates in the synthesis of fungicides targeting succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This highlights the compound's potential utility in crop protection against fungal pathogens.
Properties
IUPAC Name |
5-formyl-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-4(3-9)2-5(7-8)6(10)11/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPLFSCTCVMBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665088 | |
Record name | 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221323-55-3 | |
Record name | 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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